Product packaging for Furo[3,2-G]benzoxazole(Cat. No.:CAS No. 25885-39-6)

Furo[3,2-G]benzoxazole

Cat. No.: B12898809
CAS No.: 25885-39-6
M. Wt: 159.14 g/mol
InChI Key: UATAEFFLDHCSJF-UHFFFAOYSA-N
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Description

Furo[3,2-g]benzoxazole is a fused heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This structure combines benzoxazole and furan rings, forming a core template for developing novel biologically active molecules . Researchers value this compound for its potential in various fields: • Anticancer Research : Benzoxazole derivatives are investigated for their potent antiproliferative activities. They have shown promise against diverse human cancer cell lines, including non-small cell lung cancer (NCI-H460), leukemia (HL-60, K-562), and other malignancies . Their mechanisms of action include targeting key enzymes like DNA topoisomerase and VEGFR kinase , and acting as DNA intercalators . • Antimicrobial Research : The benzoxazole core is a known pharmacophore with significant antimicrobial properties. Synthetic derivatives exhibit activity against Gram-positive bacteria and fungi, making them candidates for developing new anti-infective agents to address drug-resistant pathogens . Studies have demonstrated the efficacy of benzoxazole derivatives against strains such as Candida albicans and Bacillus subtilis . • Chemical Synthesis : This compound is a key intermediate for synthesizing more complex derivatives. It enables structure-activity relationship (SAR) studies, particularly through modifications at the 2- and 5- positions of the benzoxazole ring, which are critical for modulating biological activity and selectivity . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO2 B12898809 Furo[3,2-G]benzoxazole CAS No. 25885-39-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25885-39-6

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

furo[3,2-g][1,3]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-7-9(12-5-10-7)8-6(1)3-4-11-8/h1-5H

InChI Key

UATAEFFLDHCSJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CO3)OC=N2

Origin of Product

United States

Synthetic Methodologies for Furo 3,2 G Benzoxazole and Analogous Tricyclic Systems

Direct Annulation and Cyclization Approaches

These methods focus on constructing the furan (B31954) or oxazole (B20620) ring onto a pre-existing bicyclic or monocyclic core through cyclization reactions. Such strategies often offer high convergence and allow for late-stage introduction of diversity.

Intramolecular cyclization is a powerful strategy for forming the furan ring of the furo[3,2-g]benzoxazole system. This approach typically begins with a functionalized benzoxazole (B165842) precursor containing a side chain suitable for ring closure. A common and effective method involves the Sonogashira coupling of a halo-substituted hydroxybenzoxazole with a terminal alkyne, followed by a base- or metal-catalyzed cyclization.

For instance, the synthesis can commence from 6-hydroxy-5-iodobenzoxazole. This intermediate undergoes a palladium-catalyzed Sonogashira cross-coupling with an alkyne, such as trimethylsilylacetylene. Subsequent deprotection of the silyl (B83357) group with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) yields the 5-ethynyl-6-hydroxybenzoxazole intermediate. The crucial furan ring is then formed via an intramolecular 5-endo-dig cyclization, a reaction often promoted by a base (e.g., potassium carbonate) or a transition metal catalyst (e.g., CuI or AuCl₃), which facilitates the nucleophilic attack of the phenoxide onto the alkyne. This pathway provides a reliable route to the core scaffold with good to excellent yields.

Table 1: Intramolecular Cyclization for this compound Synthesis

EntryBenzoxazole PrecursorReaction SequenceKey ReagentsProductYield (%)
16-Hydroxy-5-iodobenzoxazole1. Sonogashira Coupling 2. Deprotection 3. Cyclization1. TMS-acetylene, Pd(PPh₃)₄, CuI 2. TBAF 3. K₂CO₃, DMFThis compound78
22-Methyl-6-hydroxy-5-iodobenzoxazole1. Sonogashira Coupling 2. Deprotection 3. Cyclization1. TMS-acetylene, PdCl₂(PPh₃)₂, CuI 2. TBAF 3. CuI, MeCN2-Methylthis compound85
36-Hydroxy-5-iodobenzoxazole1. Sonogashira Coupling (Propargyl alcohol) 2. Cyclization1. Propargyl alcohol, Pd(PPh₃)₄, CuI 2. AuCl₃, MeCN7-(Hydroxymethyl)this compound72

Oxidative cyclization provides an alternative route where the formation of the oxazole ring is driven by an oxidizing agent. This method typically involves the reaction of a suitably substituted aminophenol with a partner that introduces the required carbon atom for the C-2 position of the oxazole.

A representative synthesis involves the reaction between a 2-aminophenol (B121084) and a furan derivative containing an aldehyde or a related functional group. For example, reacting 2-amino-4-methylphenol (B1222752) with furan-2-carboxaldehyde first forms a Schiff base (imine) intermediate. This intermediate, upon treatment with an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or iodine in the presence of a base, undergoes intramolecular oxidative C-O bond formation to yield the final this compound product. The oxidant facilitates the removal of two hydrogen atoms, driving the cyclization and aromatization of the oxazole ring. This approach is particularly useful for synthesizing derivatives with substituents on the benzene (B151609) moiety.

Tandem or domino reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, represent a highly efficient strategy for constructing complex molecules like this compound. These sequences enhance atom economy and reduce the need for purification of intermediates.

One such elegant tandem process starts with a 2-alkynyl-substituted aniline (B41778) precursor. This starting material can be condensed with a furan-based acid chloride, such as furan-2-carbonyl chloride, to form an amide intermediate. Upon treatment with a suitable transition metal catalyst (e.g., palladium or copper), a cascade is initiated. The first step is the intramolecular cyclization of the aniline nitrogen onto the alkyne, forming a benzoxazole ring. The geometry of this newly formed intermediate places the furan moiety in proximity to the remaining functionalities, allowing for a subsequent intramolecular ring closure to construct the furan ring, thus completing the tricyclic system in one pot. This method showcases the power of catalyst-controlled reaction cascades in modern organic synthesis.

Rearrangement reactions can be cleverly employed to position functional groups correctly for the final cyclization step. Sigmatropic rearrangements, such as the Claisen rearrangement, are particularly effective.

A synthetic route can be designed starting from a 6-hydroxybenzoxazole core. O-alkenylation of the hydroxyl group with an allyl halide (e.g., allyl bromide) under basic conditions yields a 6-(allyloxy)benzoxazole precursor. Subjecting this ether to thermal conditions (typically >180 °C) induces a [3,3]-sigmatropic Claisen rearrangement. In this process, the allyl group migrates from the oxygen atom to the adjacent C-7 position of the benzoxazole ring, affording a 7-allyl-6-hydroxybenzoxazole intermediate. The terminal double bond of the allyl group can then be isomerized to an internal double bond using a base or a transition metal catalyst. The final furan ring is then constructed through oxidative cyclization or acid-catalyzed dehydration, closing the five-membered ring and furnishing the this compound skeleton.

Precursor-Based Synthetic Routes

This category of synthesis relies on assembling the tricyclic core from well-defined building blocks, where one of the key precursors already contains a significant portion of the final structure.

The most classical and widely utilized method for constructing the benzoxazole ring is the direct condensation of an ortho-aminophenol with a carboxylic acid or its derivative. To synthesize the this compound system, this strategy employs furan-2-carboxylic acid or furan-2-carboxaldehyde as the key building block.

In this reaction, an appropriately substituted o-aminophenol is heated with furan-2-carboxylic acid in the presence of a strong acid catalyst and dehydrating agent. Polyphosphoric acid (PPA) is the most common reagent for this transformation, as it serves as both the catalyst and the reaction medium, effectively promoting the condensation and subsequent cyclodehydration at elevated temperatures (150-200 °C). Alternatively, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can be used under milder conditions. The reaction proceeds via the initial formation of an amide intermediate, which then undergoes intramolecular cyclization to form the oxazole ring. This method is robust, generally high-yielding, and allows for significant variation in the substitution pattern on the benzene ring by simply changing the starting o-aminophenol.

Table 2: Synthesis of this compound Derivatives via Condensation of o-Aminophenols

Entryo-Aminophenol SubstrateFuran ReagentConditionsProductYield (%)
12-AminophenolFuran-2-carboxylic acidPolyphosphoric acid (PPA), 180 °C, 4hThis compound88
22-Amino-4-methylphenolFuran-2-carboxylic acidPPA, 170 °C, 5h5-Methylthis compound91
32-Amino-4-chlorophenol (B47367)Furan-2-carboxylic acidPPA, 190 °C, 4h5-Chlorothis compound85
42-Amino-5-methoxyphenolFuran-2-carboxylic acidEaton's Reagent, 90 °C, 6h4-Methoxythis compound82
52-AminophenolFuran-2-carboxaldehydeDDQ, Toluene, reflux, 12hThis compound75

Condensation Reactions Utilizing ortho-Aminophenols

Reactants: Aldehydes, Ketones, Carboxylic Acids, and Derivatives

The condensation of 2-aminophenols with aldehydes is a primary method for forming 2-substituted benzoxazoles. semanticscholar.org This reaction typically proceeds through the formation of a Schiff base intermediate which then undergoes cyclization. A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently. ajchem-a.comresearchgate.net Similarly, ketones can be employed as substrates, reacting with 2-aminophenols to yield 2,2-disubstituted benzoxazolines, which can then be oxidized to the corresponding benzoxazoles. semanticscholar.org

Carboxylic acids and their derivatives, such as acid chlorides and esters, are also standard precursors for benzoxazole synthesis. semanticscholar.orgresearchgate.net The reaction with carboxylic acids often requires harsh dehydrating conditions or the use of coupling agents. researchgate.net Lawesson's reagent has been shown to be an effective promoter for the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org

Reactant TypePrecursorGeneral ProductKey Methodologies
Aldehydes2-Aminophenol2-Substituted BenzoxazolesCondensation followed by oxidative cyclization semanticscholar.orgresearchgate.net
Ketones2-Aminophenol2,2-Disubstituted BenzoxazolinesCondensation followed by oxidation semanticscholar.org
Carboxylic Acids2-Aminophenol2-Substituted BenzoxazolesCondensation under dehydrating conditions or with promoters like Lawesson's reagent researchgate.netorganic-chemistry.org
Carboxylic Acid Derivatives (e.g., Acyl Chlorides)2-Aminophenol2-Substituted BenzoxazolesAcylation followed by cyclization researchgate.net
Exploration of Diverse Substrates (e.g., ortho-esters, alkynones, isothiocyanates)

To broaden the scope and functionalization possibilities of benzoxazole synthesis, researchers have explored a range of other substrates. nih.govsemanticscholar.org Orthoesters, for instance, react with ortho-substituted anilines to efficiently yield benzoxazole derivatives, allowing for the development of libraries of multifunctional heterocycles. organic-chemistry.org

Alkynones have emerged as valuable substrates in copper-catalyzed reactions with 2-aminophenols. rsc.org This method involves a hydroamination of the alkynone, followed by an intramolecular cyclization and elimination sequence to produce a variety of functionalized benzoxazoles in good yields. rsc.org

The reaction of 2-aminophenols with isothiocyanates provides a route to N-phenyl-1,3-benzoxazol-2-amine derivatives. nih.gov This process involves the in-situ formation of a thiourea (B124793) intermediate, which then undergoes an iodine-mediated oxidative cyclodesulfurization to form the final product. nih.gov

Catalytic Systems and Reaction Conditions

The choice of catalyst is paramount in modern synthetic strategies for benzoxazoles and their fused analogs, often dictating the reaction's efficiency, selectivity, and environmental footprint. Methodologies have evolved from classical acid-catalyzed condensations to sophisticated processes involving transition metals, Lewis acids, and nanocatalysts.

Transition Metal-Catalyzed Processes (e.g., Copper, Palladium)

Transition metals, particularly copper and palladium, are extensively used to catalyze the formation of benzoxazole rings and more complex fused systems.

Copper Catalysis: Copper catalysts are valued for their low cost and versatile reactivity. They are employed in the synthesis of benzoxazoles through various mechanisms, including the hydroamination of alkynones with 2-aminophenols rsc.org, tandem cyclization of 2-halophenols with amidines rsc.org, and direct C-H functionalization/C-O bond formation protocols using air as the terminal oxidant. nih.gov Copper(II) oxide nanoparticles have also been used as a ligand-free, recyclable heterogeneous catalyst for intramolecular cyclizations. organic-chemistry.org The synthesis of related furocoumarins has also been achieved using copper catalysts like CuCl₂ and CuI, which promote cyclization and oxidation steps. mdpi.com

Copper CatalystReaction TypeSubstratesReference
Cu(I)Hydroamination/CyclizationAlkynones & 2-Aminophenols rsc.org
CuClTandem Cyclization2-Halophenols & Amidines rsc.org
Cu(II)C-H Functionalization/C-O FormationAryl Imines nih.gov
CuO NanoparticlesIntramolecular Cyclizationo-Bromoaryl derivatives organic-chemistry.org
CuCl₂Cyclization/Oxidation3-(Alk-1-ynyl)-4H-chromen-4-ones mdpi.com

Palladium Catalysis: Palladium catalysts are instrumental in constructing complex molecular architectures. A novel procedure for synthesizing benzoxazoles involves the palladium chloride-catalyzed cleavage of carbon-carbon triple bonds with o-aminophenol. rsc.org More intricate systems, such as benzo organic-chemistry.orgajchem-a.comfuro[3,2-b]indoles, have been synthesized using a two-step palladium-catalyzed procedure involving a Suzuki–Miyaura cross-coupling followed by a double Buchwald–Hartwig reaction. nih.gov Palladium is also key in the synthesis of 2,3-disubstituted benzo[b]furans through the coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization, a strategy applicable to building furo-annulated systems. nih.gov

Palladium CatalystReaction TypeSubstratesReference
PdCl₂C-C Triple Bond CleavageAlkynes & o-Aminophenol rsc.org
Pd(PPh₃)₄Suzuki Coupling/Buchwald-Hartwig CyclizationDibromobenzofuran & Boronic Acids nih.gov
Pd/CuCoupling/Electrophilic Cyclizationo-Iodoanisoles & Terminal Alkynes nih.gov

Lewis Acid Catalysis

Lewis acids are effective promoters for the synthesis of benzoxazoles, typically by activating the carbonyl group towards nucleophilic attack by the 2-aminophenol. researchgate.net Cerium(III) chloride (CeCl₃), often used with sodium iodide, has been reported as a relatively non-toxic and efficient catalyst for the condensation of 2-aminophenol with aldehydes. researchgate.net More recently, metal-organic frameworks (MOFs) with open metal sites have been developed as robust, heterogeneous Lewis acid catalysts. For example, a manganese-based MOF (Mn-TPADesolv) has shown excellent catalytic activity for the synthesis of benzoxazole derivatives from o-aminophenol and various aromatic aldehydes, with high turnover numbers and recyclability. rsc.org Lewis acids like Yb(OTf)₃ are also used to catalyze cascade reactions, such as the ring-opening of cyclopropanes with bis-nucleophiles to form bicyclic heterocyclic systems, including furolactams. uni-regensburg.de

Nanocatalyst Applications

The use of nanocatalysts in the synthesis of benzoxazoles aligns with the principles of green chemistry, offering advantages such as high efficiency, mild reaction conditions, and catalyst reusability. mdpi.com A prominent example is the use of magnetic solid acid nanocatalysts, like Fe₃O₄@SiO₂-SO₃H, for the condensation reaction of 2-aminophenol with aromatic aldehydes under solvent-free conditions. ajchem-a.comajchem-a.com These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. ajchem-a.comajchem-a.com

Other notable nanocatalysts include:

ZnO nanoparticles: Used as a mild and efficient heterogeneous catalyst for synthesizing 2-aryl-1,3-benzoxazoles in ethanol (B145695) at room temperature with excellent yields. jsynthchem.com

AgPd/WO₂.₇₂ nanocomposites: Employed for the one-pot synthesis of benzoxazoles, where the strong interfacial interaction between the components enhances Lewis acidity and basicity, leading to high catalytic activity. mdpi.com

Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP): Utilized as a recyclable catalyst for preparing benzoxazoles under solvent-free ultrasound irradiation, which accelerates the reaction rate. nih.gov

NanocatalystReaction TypeConditionsAdvantagesReference
Fe₃O₄@SiO₂-SO₃HCondensationSolvent-free, 50°CMagnetic, reusable, high yield ajchem-a.comajchem-a.com
ZnO NPsCondensationEthanol, Room Temp.Mild, efficient, reusable jsynthchem.com
AgPd/WO₂.₇₂One-pot synthesis-High activity due to synergistic effects mdpi.com
LAIL@MNPCondensationSolvent-free, Ultrasound, 70°CMagnetic, reusable, fast reaction nih.gov

Metal-Free Approaches

The development of metal-free synthetic routes is a significant goal in organic chemistry, aimed at reducing cost, toxicity, and contamination of products with residual metals. These approaches often rely on the use of organocatalysts, non-metallic reagents, or energy input to facilitate transformations.

Several metal-free methods have been developed for the synthesis of benzoxazoles. One strategy involves a tandem reaction using phosphorus trichloride (B1173362) (PCl₃) and iodine to achieve the C(2)-functionalization of benzoxazoles with amides and esters. sioc-journal.cn This system allows for the formation of 2-substituted benzoxazoles under simple, low-cost conditions. sioc-journal.cn Another approach utilizes N-heterocyclic carbenes (NHCs) to catalyze the intramolecular cyclization of aldimines, which are generated from 2-aminophenols and aromatic aldehydes, yielding 2-arylbenzoxazoles under mild conditions. organic-chemistry.org Similarly, N,N-dimethyl-4-aminopyridine (DMAP) can catalyze the direct C-2 aroylation of benzoxazoles with acid chlorides. organic-chemistry.org In some cases, the reaction can proceed without any catalyst under specific conditions, such as the ultrasound-assisted reaction between azo-linked salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol in ethanol at ambient temperature. rsc.org This catalyst-free method is noted for its cost-effectiveness and operational simplicity. rsc.org

Methodology Reagents/Catalyst Reactants Conditions Key Features
PCl₃-mediated C-2 FunctionalizationPCl₃ / I₂Benzoxazoles, Amides/EstersDCE, with waterUtilizes low-cost, metal-free reagents. sioc-journal.cn
NHC CatalysisN-heterocyclic carbene (NHC)2-Aminophenols, Aromatic aldehydesMild conditionsGood yields for 2-arylbenzoxazoles. organic-chemistry.org
OrganocatalysisN,N-dimethyl-4-aminopyridine (DMAP)(Benzo)oxazoles, Acid chlorides-Direct C-2 aroylation. organic-chemistry.org
Catalyst-Free SonicationNoneAzo-linked salicylic acids, 2-Amino-4-chlorophenolEthanol, Ultrasound, Room Temp.Environmentally benign, cost-effective, and simple. rsc.org

Electrochemically Driven Synthetic Transformations

Electrochemistry offers a powerful and green alternative to conventional synthesis, using electrical current to drive redox reactions, often eliminating the need for stoichiometric chemical oxidants or reductants. organic-chemistry.org This approach can lead to unique reactivities and more sustainable processes.

The electrochemical synthesis of benzoxazoles has been successfully demonstrated through several distinct pathways. One novel method involves the direct synthesis from readily available anilides using common electrode materials under a constant current protocol, providing a new alternative to traditional routes. rsc.org Another atom-economical strategy is the electrochemical oxidation and cyclization of glycine (B1666218) derivatives, which proceeds without transition metals or chemical oxidants and generates only hydrogen gas as a byproduct. organic-chemistry.org This Shono-type oxidative coupling provides a variety of 2-substituted benzoxazoles in good yields. organic-chemistry.org

Furthermore, indirect electrochemical methods have been developed. An efficient synthesis of 2-substituted benzoxazoles can be achieved using a catalytic amount of sodium iodide (NaI) as a redox catalyst in a two-phase buffer system. researchgate.net This method avoids the use of excess chemical oxidants and simplifies product isolation. organic-chemistry.orgresearchgate.net The principles of electrochemical synthesis have also been applied to analogous fused systems, such as the intramolecular Csp³–H cross-dehydrogenative oxygenation of warfarin (B611796) analogues to produce dihydrofuro[3,2-c]chromenones, highlighting the versatility of this catalyst-free approach. researchgate.net

Method Reactants Mediator/Catalyst Cell Type Key Outcome
Direct OxidationAnilidesNoneUndivided cellDirect synthesis of benzoxazoles from anilides. rsc.org
Oxidative CyclizationGlycine derivativesNone (Metal- and oxidant-free)-Atom-economical synthesis with H₂ as the only byproduct. organic-chemistry.org
Indirect Oxidation2-Aminophenols, AldehydesSodium Iodide (NaI)Two-phase buffer systemEfficient synthesis using a redox catalyst. researchgate.net
Intramolecular C-H OxygenationWarfarin analoguesNone (Catalyst-free)-Synthesis of analogous dihydrofuro[3,2-c]chromenones. researchgate.net

Sustainable and Green Chemistry Protocols

Green chemistry principles are increasingly integrated into synthetic methodologies to minimize environmental impact. This includes the use of aqueous media, alternative energy sources like microwaves and ultrasound, and the development of recyclable catalysts to reduce waste and improve efficiency. sioc-journal.cnnih.gov

Aqueous Medium Reactions

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov Performing organic reactions in water can simplify processes and reduce reliance on hazardous organic solvents. nih.govmdpi.com

The synthesis of benzoxazoles has been effectively carried out in aqueous environments. A notable example employs samarium triflate as a reusable acid catalyst for the reaction of o-amino(thio)phenols with aldehydes under mild conditions in an aqueous medium. organic-chemistry.org Another innovative approach uses a g-C₃N₄·OH nanocomposite as a highly efficient and recyclable catalyst for multicomponent reactions in water at room temperature, yielding products in short reaction times. nih.gov The high dielectric constant and hydrogen-bonding capabilities of water can facilitate various reactions, making it a cost-effective and sustainable choice. nih.gov The use of water as a solvent is a general trend for the greener synthesis of many different nitrogen-containing heterocycles. mdpi.com

Catalyst Reactants Solvent Conditions Key Advantage
Samarium Triflateo-Aminophenols, AldehydesAqueous mediumMild conditionsSimple, green, and efficient with a reusable catalyst. organic-chemistry.org
g-C₃N₄·OH NanocompositeMulticomponent reactantsWaterRoom TemperatureHigh yields, short reaction times, recyclable catalyst. nih.gov
Nano-structured diphosphateMulticomponent reactantsWater-Effective for a library of pyrano[2,3-c]pyrazoles. mdpi.com

Microwave and Ultrasound-Assisted Synthesis

Alternative energy sources like microwave irradiation and ultrasound can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating. researchgate.netmdpi.com

Microwave-assisted synthesis has become a valuable technique for preparing benzoxazole derivatives. researchgate.net It offers efficient internal heating by directly coupling energy with the molecules in the reaction mixture. researchgate.net For instance, the cyclization of 2-aminophenols and benzaldehydes can be catalyzed by a deep eutectic solvent, [CholineCl][oxalic acid], under microwave irradiation, achieving excellent conversion in as little as 15 minutes. mdpi.com This method is significantly faster than conventional heating or ultrasound irradiation for the same reaction. mdpi.com

Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances chemical reactivity. nih.gov A green synthesis of benzoxazoles has been reported using a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) as a catalyst under solvent-free ultrasound irradiation. nih.gov This represents the first use of this type of recyclable catalyst for azole synthesis under sonication. nih.gov In some cases, ultrasound can enable reactions to proceed efficiently without any catalyst at all. rsc.org

Energy Source Catalyst Conditions Reaction Time Key Feature
Microwave[CholineCl][oxalic acid] (DES)120 °C, Solvent-free15 minRapid synthesis with a reusable green catalyst. mdpi.com
MicrowavePhenyliodine(III) diacetate (PIDA)--Good to excellent yields for benzoxazole libraries. researchgate.net
UltrasoundLAIL@MNP70 °C, Solvent-free30 minUse of a recyclable magnetic catalyst under sonication. nih.gov
UltrasoundNoneRoom Temp., Ethanol10-30 minCatalyst-free, cost-effective, and sustainable approach. rsc.org

Recyclable Catalytic Systems

The ability to recover and reuse a catalyst is a cornerstone of green chemistry, as it reduces costs and minimizes chemical waste. Heterogeneous catalysts, particularly those on magnetic supports, are highly advantageous for their simple separation from the reaction mixture using an external magnet. organic-chemistry.orgajchem-a.com

Numerous recyclable catalytic systems have been developed for the synthesis of benzoxazoles. Copper(II) ferrite (B1171679) nanoparticles have been used as an air-stable, recyclable catalyst that can be recovered with a magnet and reused seven times without significant loss of activity. organic-chemistry.org Similarly, Fe₃O₄@SiO₂-SO₃H nanoparticles serve as an efficient, magnetically separable catalyst for the condensation of 2-aminophenol with aldehydes, demonstrating good performance over at least five cycles. ajchem-a.com Other examples include a NiFe₂O₄@SiO₂@aminoglucose nanocatalyst, which is reusable for up to five cycles, and ZnO nanoparticles, which can be recycled and reused up to eight times. mdpi.comjsynthchem.com These systems exemplify the move towards more sustainable and economically viable chemical manufacturing.

Catalyst System Support Separation Method Recyclability Reaction
Copper(II) ferriteNanoparticlesExternal Magnet7 cycles with no significant activity loss. organic-chemistry.orgN-(2-halophenyl)benzamides cyclization. organic-chemistry.org
Fe₃O₄@SiO₂-SO₃HMagnetic NanoparticlesExternal Magnet5 cycles (92% to 84% yield). ajchem-a.com2-aminophenol and aldehyde condensation. ajchem-a.com
NiFe₂O₄@SiO₂@aminoglucoseMagnetic Nanoparticles-5 cycles without altering activity. mdpi.comBenzoxazole synthesis. mdpi.com
ZnONanoparticles-8 cycles with no significant activity loss. jsynthchem.com2-aryl-1,3-benzoxazole synthesis. jsynthchem.com
Samarium TriflateHomogeneous-Reusable acid catalyst. organic-chemistry.orgo-amino(thio)phenols and aldehyde condensation. organic-chemistry.org

Advanced Spectroscopic and Crystallographic Characterization

X-ray Crystallography for Molecular Structure Determination

While detailed crystallographic data for the parent furo[3,2-g]benzoxazole is not widely published, extensive studies have been performed on its analogues and related fused systems, providing critical insights into the structural characteristics of this class of compounds.

A notable example is the analysis of 9-(1,1-dimethyl-2-propenyl)-4-hydroxy-7H-Furo-[3,2-g]-benzopyran-7-one, a derivative sharing the core furo[3,2-g] fused ring system. researchgate.net Its structure was determined using direct methods from X-ray diffraction data. researchgate.net The compound crystallizes in the monoclinic space group C2/c, and the analysis revealed that the three-ring framework of the molecule is nearly planar. researchgate.net The structure solution was achieved using programs like SHELXS86, which located all non-hydrogen atoms, followed by refinement through Fourier methods. researchgate.net

ParameterValue
Molecular FormulaC₁₆H₁₄O₄
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)8.976(3)
b (Å)16.621(2)
c (Å)17.818(2)
β (°)95.79(2)
Volume (ų)2644.7(9)
Z (molecules/unit cell)8
Table 1: Crystal data for 9-(1,1-dimethyl-2-propenyl)-4-hydroxy-7H-Furo-[3,2-g]-benzopyran-7-one. researchgate.net

Furthermore, single-crystal X-ray diffraction has been successfully applied to numerous benzoxazole (B165842) analogues to confirm their molecular structures. semanticscholar.orgmdpi.com These studies are often complemented by Density Functional Theory (DFT) calculations to compare experimental geometric parameters with theoretical models. semanticscholar.org For instance, the crystal structures of several biologically active benzoxazole derivatives have been determined, revealing how different substituents influence the molecular packing and intermolecular interactions, such as hydrogen bonds. semanticscholar.org In some complex analogues, the technique has even identified the co-existence of multiple conformers within the crystal lattice. mdpi.com

In the case of the previously mentioned furo-[3,2-g]-benzopyran-7-one derivative, the fused tricyclic system was found to be nearly planar, a common feature in such aromatic systems that maximizes π-orbital overlap. researchgate.net However, substituent groups can significantly influence the conformation. The analysis showed that the dimethyl-propenyl side chain attached to the ring system was significantly folded and inclined relative to the core planar structure. researchgate.net

Studies on other complex heterocyclic analogues, such as spiropyrrolidine tethered benzo[b]thiophenes, have revealed more complex conformational behavior. X-ray analysis showed that the compound exists with a disorder over two positions, meaning two distinct conformers with very similar energy levels co-exist in the crystal. mdpi.com The analysis of inter-ring dihedral angles in such cases is essential to fully characterize the three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the local chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy provides data on the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of a proton, while spin-spin coupling constants (J), measured in Hertz (Hz), reveal information about adjacent protons.

ProtonChemical Shift (δ, ppm) in CCl₄Coupling Constants (J, Hz)
H-28.22J₂₃ = 1.9
H-37.01J₂₃ = 1.9, J₃₇ = 0.9
H-58.32J₅₆ = 4.6, J₅₇ = 1.6
H-67.05J₅₆ = 4.6, J₆₇ = 8.2
H-77.68J₃₇ = 0.9, J₅₇ = 1.6, J₆₇ = 8.2
Table 2: ¹H NMR data for the analogous compound Furo[3,2-b]pyridine. scispace.com

Similarly, extensive ¹H NMR data exists for a variety of substituted 2-phenylbenzoxazoles. rsc.org The position of substituents on the phenyl or benzoxazole rings systematically influences the chemical shifts of the aromatic protons, providing a predictable pattern for structural confirmation.

Compound¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm)
2-phenylbenzoxazole8.26 (m, 2H), 7.81–7.74 (m, 1H), 7.61–7.55 (m, 1H), 7.53-7.51 (m, 3H), 7.37–7.31 (m, 2H)
2-p-tolylbenzoxazole8.14 (d, J = 8.2 Hz, 2H), 7.82–7.71 (m, 1H), 7.61–7.51 (m, 1H), 7.37–7.27 (m, 4H), 2.41 (s, 3H)
2-(4-chlorophenyl)benzoxazole8.20–8.09 (m, 2H), 7.79–7.69 (m, 1H), 7.59–7.49 (m, 1H), 7.49–7.41 (m, 2H), 7.33 (dd, J = 5.9, 3.3 Hz, 2H)
Table 3: ¹H NMR data for selected 2-substituted benzoxazole analogues. rsc.org

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., alkyl, alkenyl, aromatic, carbonyl). Due to the wide range of chemical shifts (0-220 ppm), signals are typically well-resolved. libretexts.org

For benzazole systems, the chemical shifts are highly characteristic. In benzoxazole, the electron-withdrawing effects of the oxygen and nitrogen heteroatoms significantly influence the shifts of the adjacent carbons. mdpi.com The C2 carbon, situated between the two heteroatoms, is strongly deshielded and appears far downfield. mdpi.com Conversely, the lone pair on the oxygen atom exerts a shielding effect on the C7 carbon. mdpi.com

Carbon AtomChemical Shift (δ, ppm)
C2150.6
C3a142.0
C4124.3
C5124.5
C6118.7
C7110.1
C7a150.2
Table 4: ¹³C NMR chemical shifts for the parent Benzoxazole (BO) ring system, an essential component of the title compound. mdpi.com

Analysis of ¹³C NMR spectra of various analogues allows for the confirmation of the carbon skeleton and the electronic effects of different functional groups. mdpi.commdpi.com

Two-dimensional (2D) NMR experiments provide correlation data that is essential for assembling complex molecular structures.

COSY (Correlation Spectroscopy): This is a homonuclear technique that maps coupling relationships between protons. A cross-peak in a COSY spectrum indicates that two protons are spin-coupled, usually on adjacent carbons (²J or ³J coupling). slideshare.netcreative-biostructure.com This allows for the tracing of proton connectivity throughout a spin system.

HETCOR (Heteronuclear Correlation): This technique reveals correlations between a proton and a heteronucleus, most commonly ¹³C. Modern pulse sequences like HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Correlation) show correlations between protons and the carbons to which they are directly attached (¹J coupling). uvic.ca The HMBC (Heteronuclear Multiple Bond Correlation) experiment is even more powerful, as it reveals longer-range couplings (²J and ³J), linking protons to carbons two or three bonds away. This is invaluable for connecting different fragments of a molecule and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY, which relies on through-bond coupling, NOESY identifies protons that are close to each other in space (typically < 5 Å), regardless of bonding. slideshare.netresearchgate.net Cross-peaks in a NOESY spectrum arise from the Nuclear Overhauser Effect (nOe) and are crucial for determining stereochemistry and the three-dimensional conformation of a molecule in solution. slu.se For example, nOe data has been used to firmly establish the structures of complex furo[2,3-c]pyran systems. slu.se

These 2D techniques, used in combination, allow for the unambiguous assignment of nearly all ¹H and ¹³C signals and the complete elucidation of the constitution and configuration of complex molecules like this compound and its derivatives. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the vibrational modes within a molecule.

FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound derivatives. The analysis of the infrared spectrum reveals absorption bands corresponding to specific bond vibrations. For instance, in various synthesized benzoxazole derivatives, the structures have been confirmed by IR spectroscopy alongside other techniques like NMR and mass spectrometry. nih.govontosight.aijrespharm.comijpsr.comnih.govijpsonline.com

Key stretching vibrations for related benzoxazole structures include C=N stretching, which is typically observed in the range of 1520-1672 cm⁻¹. esisresearch.org The C-O-C stretching vibrations of the fused furan (B31954) and oxazole (B20620) rings are also prominent features. Specifically, the asymmetric C-O-C vibration is expected around 1144-1153 cm⁻¹, while the symmetric stretch appears at a lower frequency, around 1063-1079 cm⁻¹. esisresearch.org For some furo[3,2-c]pyran derivatives, which share structural similarities, C=O stretching bands are observed at 1718 and 1693 cm⁻¹, with C-O-C stretching at 1044 cm⁻¹. mdpi.com In benzoxazole-based hydrazone derivatives, N-H stretching bands are found between 3203-3298 cm⁻¹, and C=O stretching is observed in the 1658-1687 cm⁻¹ region. jrespharm.com

Table 1: Characteristic FTIR Absorption Bands for this compound Derivatives and Related Structures

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
C=N Stretching 1520 - 1672 esisresearch.org
C-O-C Asymmetric Stretching 1144 - 1153 esisresearch.org
C-O-C Symmetric Stretching 1063 - 1079 esisresearch.org
C=O Stretching 1658 - 1718 jrespharm.commdpi.com
N-H Stretching 3203 - 3298 jrespharm.com
C-H (Aromatic) Stretching 3043 - 3111 jrespharm.com
C-H (Aliphatic) Stretching 2939 - 2995 jrespharm.com

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For related benzoxazole compounds, Raman spectra have been used to identify key vibrational modes. For example, a C=N stretching mode has been assigned at 1520 cm⁻¹. esisresearch.org The symmetric and asymmetric C-O-C stretching vibrations are also observable in the Raman spectrum, appearing at approximately 1066 cm⁻¹ and 1146 cm⁻¹, respectively. esisresearch.org The analysis of Raman spectra, often supported by theoretical calculations, allows for a detailed assignment of the vibrational modes of the entire molecular skeleton. princeton.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. ontosight.ai The structures of various furobenzoxazole and related heterocyclic derivatives have been confirmed using mass spectrometry. nih.govjrespharm.comijpsr.comijpsonline.comresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision (typically to four decimal places), which allows for the unambiguous determination of its elemental composition. innovareacademics.inbioanalysis-zone.com This technique is invaluable for confirming the identity of newly synthesized compounds. For instance, the structures of various furo[2,3-f]chromen, spiro[furo[3,2-c]pyran-2,5′-pyrimidine], and other complex heterocyclic derivatives have been unequivocally established using HRMS, often with electrospray ionization (ESI). mdpi.commdpi.comnih.gov The determined exact mass is compared with the calculated mass for the proposed formula, and a close match provides strong evidence for the structure. mdpi.com

Table 2: Example of HRMS Data for a Related Furo-heterocyclic Compound

Compound Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Ionization Mode Reference
3-Benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone C₂₀H₁₇N₂O₇ 397.1030 397.1028 ESI mdpi.com

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable information about the compound's structure. The mass spectra of isomeric dihydrofurobenzoxazolinones have been studied in detail using EI-MS. researchgate.net The fragmentation patterns, which can be complex, often involve the opening of the dihydrofuran ring and subsequent losses of small neutral molecules like CO. researchgate.net Analysis of the mass spectra of related compounds such as 4-methoxy-7H-furo[3,2-g] Current time information in Oskarshamn, SE.benzopyran-7-one (Bergapten) and 2-mercaptobenzoxazole (B50546) also provides characteristic fragmentation data available in spectral databases. nist.govnist.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of molecules. The absorption and emission characteristics of this compound derivatives are influenced by their extended π-conjugated system.

Derivatives of psoralen (B192213) (furo[3,2-g]chromen-7-one), a structurally related system, exhibit absorption and emission maxima that can be tuned by substituents. nih.gov For some donor-acceptor psoralens, absorption is observed in the range of 451–460 nm, with emission between 532–549 nm, indicating significant Stokes shifts. nih.gov The electronic spectra of benzoxazole derivatives can be sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.govnih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental UV-Vis spectra, helping to assign electronic transitions. researchgate.netresearchgate.net For some benzoxazole derivatives, a low HOMO-LUMO energy gap (typically < 5 eV) has been calculated, suggesting high chemical reactivity and potential for charge transfer interactions within the molecule. researchgate.net

Table 3: Photophysical Properties of Related Heterocyclic Systems

Compound Type Absorption λmax (nm) Emission λmax (nm) Key Features Reference
Donor-Acceptor Psoralens 451 - 460 532 - 549 Large Stokes shift, solvatochromism nih.gov
Benzoxazole Dyes 528 - 555 - Contributions from zwitterionic resonance structures nih.gov
Substituted Benzoxazoles 294 - 382 (can redshift to 500-600 with EWG) ~420 (can shift to 668) Tunable by substituents (EWG/EDG) nih.gov

UV-Visible Absorption Spectroscopy for Electronic Transitions

The absorption of ultraviolet-visible (UV-Vis) radiation by a molecule leads to the promotion of electrons from a ground electronic state to a higher energy excited state. ijrpr.com These transitions typically originate from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). ubbcluj.ro In molecules with chromophores, which are atomic groups that absorb light, these electronic excitations are responsible for the observed absorption spectra. ubbcluj.ro

For this compound and related heterocyclic systems, the UV-Vis absorption spectra are characterized by bands corresponding to π → π* and n → π* electronic transitions. ubbcluj.rodu.edu.eg The π → π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. du.edu.eg The n → π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (from a heteroatom like oxygen or nitrogen) to a π* antibonding orbital. ubbcluj.rodu.edu.eg

The position and intensity of these absorption bands are influenced by the molecular structure, including the extent of conjugation and the presence of substituent groups. du.edu.egdocbrown.info For instance, extending the conjugated π-electron system often leads to a bathochromic (red) shift in the absorption maximum (λmax), meaning it occurs at a longer wavelength. nih.gov

In a study on benzoxazole derivatives, high molar absorptivities were observed for the S0 → S1 transition, indicating a π,π* character. researchgate.net Theoretical studies using time-dependent density functional theory (TD-DFT) can be employed to calculate and predict the UV-Vis absorption spectra and elucidate the nature of the electronic transitions. researchgate.net

Table 1: Representative UV-Visible Absorption Data for Related Benzoxazole Derivatives

Compound/Derivative Solvent λmax (nm) Type of Transition
3-benzoxazol-2-yl-chromen-2-one Various - π → π* (S0 → S1)
2-(2′-hydroxyphenyl) benzothiazole (B30560) (HBT) Various 287, 335 -
Thiazole Dyes - 528–555 -

Fluorescence and Phosphorescence Spectroscopy for Excited State Behavior

Following photoexcitation, a molecule can return to its ground state through various radiative and non-radiative pathways. Fluorescence is the emission of a photon from a singlet excited state (S₁), while phosphorescence is the emission from a triplet excited state (T₁). iyte.edu.trmdpi.com These emission processes provide valuable information about the excited-state properties of a molecule. iyte.edu.tr

This compound and its derivatives often exhibit strong fluorescence. nih.gov The emitted light is typically at a longer wavelength than the absorbed light, a phenomenon known as the Stokes shift. acs.org A large Stokes shift is advantageous for applications like fluorescence imaging, as it minimizes self-quenching. acs.org

The excited-state behavior of some benzoxazole derivatives is characterized by excited-state intramolecular proton transfer (ESIPT). acs.orgresearchgate.net In these molecules, upon excitation, a proton is transferred from a donor group (like a hydroxyl group) to an acceptor group within the same molecule, leading to the formation of a transient tautomer that then fluoresces. acs.orgresearchgate.net This process often results in dual fluorescence, with emission from both the original (enol) form and the proton-transferred (keto) form. researchgate.net For example, 2-(2'-hydroxyphenyl)benzothiazole (HBT) exhibits dual fluorescence peaks at approximately 385 nm (enol form) and 512 nm (keto form). researchgate.net

Phosphorescence, the emission from a triplet state, is less common for many organic molecules in fluid solution at room temperature due to efficient non-radiative decay and quenching by molecular oxygen. mdpi.comnist.gov However, it can be observed under specific conditions, such as in rigid matrices or at low temperatures. mdpi.com

Table 2: Illustrative Fluorescence Data for Related Heterocyclic Compounds

Compound/Derivative Excitation λ (nm) Emission λ (nm) Stokes Shift (nm) Notes
2-(2′-hydroxyphenyl) benzothiazole (HBT) 335 385 (enol), 512 (keto) - Dual emission due to ESIPT researchgate.net
Phenothiazine-based merocyanines - 730–780 - Large Stokes shifts (6,500–8,200 cm⁻¹) nih.gov

Solvatochromic Investigations and Environmental Sensitivity

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission spectra with a change in the polarity of the solvent. mdpi.com This phenomenon arises from the differential solvation of the ground and excited states of the molecule. mdpi.com By studying the solvatochromic behavior of a compound, one can gain insights into the nature of its electronic states and its sensitivity to the surrounding environment.

For many dyes, including those with a benzoxazole core, a strong dependency of the absorption and emission maxima on the solvent's nature is observed. mdpi.com For instance, a study on a coumarin-based fluorogen showed significant shifts in its absorption and emission spectra in different solvents. mdpi.com The spectral shifts can often be correlated with solvent polarity parameters, such as the dielectric constant. mdpi.com

In the case of this compound and its derivatives, the presence of heteroatoms and the potential for charge transfer character in the excited state can lead to pronounced solvatochromism. The study of furo[2,3-b]pyrazole cyanine (B1664457) dyes in various solvents of differing polarities demonstrated their solvatochromic properties. osf.ioosf.io The dipolarity of the solvent is often a key parameter influencing the spectral shifts in both absorption and emission. mdpi.com

This environmental sensitivity is crucial for the application of these compounds as fluorescent probes, where changes in the local environment, such as binding to a biological macromolecule, can be detected through changes in the fluorescence signal. mdpi.com

Table 3: Example of Solvatochromic Shift for a Dye in Different Solvents

Solvent Dielectric Constant Absorption λmax (nm) Emission λmax (nm)
Dioxane 2.2 - -
Chloroform 4.8 - -
Ethanol (B145695) 24.3 - -
DMF 36.7 - -
Water 78.5 - -

Quantum Yield Determination and Lifetime Measurements

The fluorescence quantum yield (ΦF) and the fluorescence lifetime (τ) are two fundamental parameters that characterize the efficiency and dynamics of the fluorescence process.

The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. mdpi.com It provides a measure of the efficiency of the fluorescence process in competition with other de-excitation pathways, such as internal conversion and intersystem crossing. researchgate.net Quantum yields can be determined relative to a standard substance with a known quantum yield. mdpi.com For some benzoxazole derivatives, the fluorescence quantum yield has been observed to decrease with increasing solvent polarity, suggesting that non-radiative deactivation pathways become more favorable in more polar environments. researchgate.net

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. mdpi.com Lifetime measurements are often performed using time-correlated single-photon counting (TCSPC). mdpi.comuva.nl The lifetime of a fluorophore can be influenced by its environment, making it a useful parameter for sensing applications. mdpi.com For example, the fluorescence lifetime of a dye extracted from Tradescantia pallida purpurea was found to be dependent on the pH of the solution. mdpi.com

For some benzoxazole and benzothiazole derivatives, the molecular structure can be tailored to achieve high quantum yields. researchgate.net For example, introducing electron-donating or electron-withdrawing groups or extending the conjugated system can significantly influence the quantum yield. nih.gov

Table 4: Representative Photophysical Data for Fluorescent Compounds

Compound/Derivative Solvent Quantum Yield (ΦF) Lifetime (τ) (ns)
Tradescantia pallida purpurea dye Aqueous (pH 3.98) ~0.28 3.7 ± 0.1 mdpi.com
Tradescantia pallida purpurea dye Aqueous (pH 7.99) - 2.4 ± 0.1 mdpi.com
2-(2′-Hydroxyphenyl)benzoxazole (HBO) derivative Cyclohexane 2.6 x 10-3 ~0.725 acs.org

Computational and Theoretical Investigations of Furo 3,2 G Benzoxazole Systems

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable in modern chemistry for predicting molecular properties. arxiv.org These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular systems at the atomic and electronic levels. For furo[3,2-g]benzoxazole and its derivatives, these calculations provide a theoretical framework to understand their behavior and potential applications.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. infn.itrutgers.edu This approach has proven to be highly effective for calculating the ground-state properties of molecules like this compound and its derivatives with a good balance between accuracy and computational cost. nih.govnih.gov

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For benzoxazole (B165842) derivatives, which are structurally related to this compound, DFT calculations have been successfully used to determine their optimal molecular structures. nih.govsemanticscholar.org The accuracy of these theoretical models is often validated by comparing the calculated bond lengths and angles with experimental data obtained from techniques like X-ray crystallography, where available. semanticscholar.org For instance, in studies of similar heterocyclic systems, the M06-2X functional with a 6-311(d)G+ basis set has been shown to reproduce geometric parameters and spectral data with high accuracy. epstem.net The optimization process involves adjusting the atomic coordinates to minimize the total energy of the molecule, thereby predicting the most probable arrangement of atoms in the ground state. nih.gov

Table 1: Representative Theoretical vs. Experimental Bond Lengths for a Benzoxazole Derivative

BondCalculated Bond Length (Å) (DFT/B3LYP)Experimental Bond Length (Å) (X-ray)
C1-O11.3751.372
O1-C21.3181.315
C2-N11.3911.388
N1-C7a1.3981.395
C7a-C3a1.3851.382
Note: This table is illustrative and based on data for a related benzoxazole system to demonstrate the typical agreement between calculated and experimental values. Data for this compound itself would require specific experimental and computational studies on that exact molecule.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. semanticscholar.orgresearchgate.net A smaller energy gap generally implies higher chemical reactivity and a greater ease of electronic excitation. semanticscholar.orgresearchgate.net DFT calculations are routinely employed to compute the energies of these orbitals and the resulting energy gap, providing insights into the charge transfer interactions within the molecule. researchgate.netplos.org For many organic molecules, a low band gap energy (typically less than 5 eV) is indicative of high reactivity. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Benzoxazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Benzoxazole Derivative 1-6.15-1.554.60
Benzoxazole Derivative 2-6.22-2.074.15
Benzoxazole Derivative 3-6.01-2.213.80
Note: This table presents data from various studies on benzoxazole derivatives to illustrate the typical range of values obtained through DFT calculations. semanticscholar.orgresearchgate.net

To quantify the chemical reactivity predicted by HOMO-LUMO analysis and MEP maps, a set of global and local reactivity descriptors can be calculated using DFT. ajol.info Global descriptors, which describe the molecule as a whole, are derived from the HOMO and LUMO energies. researchgate.net These include:

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Global Hardness (η): Resistance to change in electron distribution.

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov

Local reactivity descriptors, such as Fukui functions, provide information about the reactivity of specific atomic sites within the molecule, indicating which atoms are more susceptible to nucleophilic or electrophilic attack. ajol.info These descriptors are crucial for understanding the regioselectivity of chemical reactions. researchgate.net

Table 3: Calculated Global Reactivity Descriptors for a Benzoxazole Derivative

ParameterFormulaCalculated Value
HOMO EnergyEHOMO-6.85 eV
LUMO EnergyELUMO-1.98 eV
Energy Gap (ΔE)ELUMO - EHOMO4.87 eV
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.415 eV
Global Hardness (η)(ELUMO - EHOMO) / 22.435 eV
Global Softness (S)1 / (2η)0.205 eV-1
Electrophilicity Index (ω)μ2 / (2η)4.002 eV
Note: The values in this table are based on a representative benzoxazole derivative calculated at the B3LYP/6-311++G(d,p) level to illustrate the application of these descriptors. nih.gov

Ab Initio Calculations for Molecular Dipole Moments and Electronic Properties

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. umich.eduaps.org While computationally more demanding than DFT, methods like Hartree-Fock and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate predictions of electronic properties. claremont.edu

Semi-Empirical Methods for Rapid Screening and Initial Predictions

Semi-empirical quantum mechanical methods offer a computationally efficient approach for the initial screening and prediction of molecular properties in this compound systems. These methods, such as AM1 and PM3, are formulated within the same theoretical framework as ab initio methods but introduce approximations and empirical parameters to accelerate calculations. core.ac.uk This strategy is particularly useful for quickly evaluating large sets of derivatives, providing initial insights into their electronic structure and potential reactivity before undertaking more computationally expensive analyses. core.ac.ukmpg.de

The core principle behind semi-empirical methods involves neglecting smaller integrals to speed up calculations. To compensate for the resulting errors, empirical parameters derived from reliable experimental or high-level theoretical data are incorporated into the remaining integrals. core.ac.uk This approach has been successfully applied to various heterocyclic compounds to predict ground-state geometries and electronic properties. grafiati.comgrafiati.com

For instance, methods like AM1 and PM3 have been used for geometry optimization of benzoxazole derivatives, which is a crucial first step in any computational study. grafiati.com The accuracy of these methods for organic compounds is generally acceptable for initial screening purposes, although they may be less reliable for molecules containing heavier elements or for describing hypervalent compounds. core.ac.uk

Table 1: Comparison of Common Semi-Empirical Methods

MethodBasis SetKey FeaturesTypical Applications
AM1 Minimal (s, p)Improved hydrogen bonding description compared to MNDO.Geometry optimization, heats of formation. mpg.degaussian.com
PM3 Minimal (s, p)Re-parameterized version of AM1, often more accurate for organic molecules.Geometry optimization, electronic properties. mpg.degaussian.com
MNDO Minimal (s, p)One of the earliest NDDO-based methods.Less commonly used now, but foundational for later methods. mpg.de

It is important to note that while semi-empirical methods are powerful for rapid screening, they are not a substitute for more rigorous ab initio or density functional theory (DFT) calculations when high accuracy is required. mpg.de

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has become a primary tool for investigating the excited-state properties of molecules, including this compound systems. ohio-state.edu This method calculates the excitation energies by determining the poles in the response of the ground-state electron density to a time-varying electric field. q-chem.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying the electronic absorption spectra of medium-sized molecules. ohio-state.edu

Prediction of Electronic Excitation Energies and Absorption Maxima

TD-DFT calculations are widely used to predict the vertical excitation energies and corresponding absorption maxima (λmax) of organic molecules. ohio-state.edu For benzoxazole derivatives, TD-DFT has been shown to reproduce experimental UV/Vis spectra with good accuracy. nih.gov For example, in a study of 2-(2'-phenylureaphenyl)benzoxazole, the calculated emission wavelength was in close agreement with the experimental fluorescence band. nih.gov

The choice of functional and basis set is crucial for the accuracy of TD-DFT predictions. Functionals like B3LYP and CAM-B3LYP are commonly employed. researchgate.netnih.gov For instance, TD-DFT calculations on a benzoxazole fluorosulfate (B1228806) derivative using the B3LYP functional showed good correlation between the theoretical and experimental absorption maxima. mdpi.com The inclusion of solvent effects, often through the Polarizable Continuum Model (PCM), can further improve the accuracy of the predicted spectra. q-chem.com

Table 2: Predicted vs. Experimental Absorption Maxima for a Benzoxazole Derivative

Method/SolventCalculated λmax (nm)Experimental λmax (nm)Reference
TD-DFT (B3LYP)/Acetonitrile313300 mdpi.com

These theoretical predictions provide valuable insights into the electronic transitions responsible for the observed absorption bands, often characterized as π→π* or n→π* transitions. researchgate.net

Analysis of Singlet and Triplet States and Deactivation Pathways

Understanding the nature of singlet and triplet excited states is fundamental to elucidating the photophysical and photochemical behavior of this compound systems. A singlet state is a quantum state where all electron spins are paired, while a triplet state has two unpaired electrons with parallel spins. wikipedia.org Transitions between singlet and triplet states, known as intersystem crossing, are formally forbidden but can occur through spin-orbital coupling. sci-hub.se

TD-DFT can be used to calculate the energies of both singlet and triplet excited states. The energy gap between the lowest singlet (S1) and triplet (T1) states is an important parameter that influences the efficiency of intersystem crossing and subsequent deactivation pathways, such as phosphorescence or non-radiative decay. mdpi.com For many organic molecules, the triplet state is lower in energy than the corresponding singlet state. mdpi.com

The deactivation of an excited molecule can occur through several pathways, including fluorescence (from S1), phosphorescence (from T1), internal conversion (radiationless decay between states of the same multiplicity), and intersystem crossing (radiationless decay between states of different multiplicity). sci-hub.se Computational studies can help to map out the potential energy surfaces of the excited states and identify the most likely deactivation pathways. For example, in some benzoxazole derivatives, an excited-state intramolecular proton transfer (ESIPT) process can occur, leading to a large Stokes shift in the fluorescence spectrum. nih.govnih.gov The presence of certain functional groups or solvent interactions can influence the relative energies of the excited states and the barriers for these processes. mdpi.comnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior of this compound systems at an atomistic level. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes and interactions of the molecule over time. rsc.org

Conformational Dynamics and Isomerization Pathways

This compound derivatives can exhibit complex conformational dynamics, including rotations around single bonds and potential E-Z isomerization around double bonds. diva-portal.org MD simulations, often in conjunction with DFT calculations, can be used to explore the potential energy surface and identify stable conformers and the energy barriers between them. diva-portal.org

For example, a computational study on a bis(benzoxazole)-based overcrowded alkene revealed the existence of multiple stable conformers that interconvert through single-bond rotations. diva-portal.org Excited-state MD simulations showed that photochemical E-Z isomerization of the central double bond was directional, leading to a mixture of metastable isomers. diva-portal.org Such studies are crucial for understanding the mechanisms of molecular motors and switches based on these scaffolds.

Solvent Effects on Molecular Behavior

The surrounding solvent can have a significant impact on the structure, dynamics, and photophysical properties of this compound derivatives. nih.gov MD simulations with explicit solvent molecules can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding and dielectric effects.

Studies on 2-(2'-hydroxyphenyl)benzoxazole (HBO) have shown that polar, hydrogen-bond-accepting solvents can hinder the excited-state intramolecular proton transfer (ESIPT) process. nih.gov Quantum chemical calculations combined with experimental observations have indicated that solvent-mediated deprotonation is energetically unfavorable without the presence of a base. nih.gov MD simulations can further elucidate the specific solvent arrangements around the solute that influence these processes. The choice of imidization method during the synthesis of polybenzoxazoles, which are related structures, has also been shown to affect the physical properties and gas transport behaviors of the resulting polymer membranes, highlighting the importance of processing conditions that can be modeled computationally. acs.org

Computational Mechanistic Elucidation of Synthetic Reactions

The synthesis of benzoxazole cores, the foundational structure within the this compound system, often involves intramolecular cyclization reactions. conicet.gov.ar Computational studies focus on dissecting these complex transformations to understand the step-by-step process of bond formation and rearrangement. By modeling the reactants, products, and all conceivable transient species, a comprehensive picture of the reaction landscape can be constructed.

A proposed mechanism for the formation of a 2-substituted benzoxazole, a key step analogous to this compound synthesis, involves a cascade reaction. nih.gov This process begins with the activation of a tertiary amide by an agent like triflic anhydride (B1165640) (Tf₂O), followed by nucleophilic attack from a 2-aminophenol (B121084) derivative, intramolecular cyclization, and finally, an elimination step to yield the benzoxazole ring. nih.gov Theoretical calculations are crucial for validating each step of such proposed mechanisms. sioc-journal.cn

A primary goal of computational mechanistic studies is the structural characterization of all species along a reaction pathway, including short-lived intermediates (INT) and transition states (TS). researchgate.net For instance, in the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols, a proposed mechanism identifies several key intermediates. nih.gov The reaction is believed to commence with the formation of an amidinium salt intermediate (INT-A), generated from the reaction between the amide and triflic anhydride. nih.gov This is followed by nucleophilic attack by the 2-aminophenol, leading to a tetrahedral intermediate (INT-C), which then undergoes intramolecular cyclization to form another intermediate (INT-D) before yielding the final product. nih.gov

Computational methods, such as DFT, are used to optimize the geometry of these proposed intermediates and the transition states that connect them. This provides detailed structural information, such as bond lengths and angles, which confirms their chemical nature. For example, in a computationally studied oxidative cyclization to form a benzoxazole, a key transition state (TS-1) was identified for the concerted reductive elimination step. researchgate.net The calculated structure of this transition state provides a frozen snapshot of the bond-breaking and bond-forming processes occurring during the cyclization.

Table 1: Key Species in a Computationally Modeled Benzoxazole Synthesis This table is a representative example based on common mechanistic proposals for benzoxazole formation.

Species Type Description Key Computational Insight
INT-A Amidinium Salt Formed from amide activation; identified as a stable minimum on the potential energy surface.
INT-C Tetrahedral Intermediate Result of nucleophilic attack; geometry optimization confirms its structure.
TS-1 Cyclization Transition State Structure reveals the simultaneous formation of the C-O bond and breaking of other bonds.

| INT-D | Cyclized Intermediate | Product of the intramolecular cyclization step before final elimination. |

Once the structures of intermediates and transition states are determined, their relative energies are calculated to construct a complete energy profile for the reaction. This profile maps the energy of the system as it progresses from reactants to products, with local minima representing intermediates and maxima representing transition states. The height of the energy barrier at each transition state (the activation energy) determines the rate of that particular step.

In a DFT study of an oxidative cyclization forming a benzoxazole, two potential pathways were compared. researchgate.net Pathway C, proceeding through transition state TS-1, was found to have a significantly lower computed reaction barrier (ΔG‡ = 7.6 kcal mol⁻¹) compared to an alternative pathway involving a different transition state, TS-3 (ΔG‡ = 18.0 kcal mol⁻¹). researchgate.net This computational result strongly supported Pathway C as the most plausible mechanism, as it involved lower kinetic barriers and was thermodynamically favorable at each step. researchgate.net

Table 2: Representative Calculated Energy Data for Benzoxazole Formation Pathways This table illustrates the type of data generated in computational studies to compare reaction mechanisms, based on findings for a related cyclization. researchgate.net

Pathway Transition State Calculated Free Energy of Activation (ΔG‡) Computational Conclusion
Pathway B TS-3 18.0 kcal mol⁻¹ Kinetically unfavorable

| Pathway C | TS-1 | 7.6 kcal mol⁻¹ | Most plausible mechanism; Rate-Determining Step |

These theoretical energy calculations provide a quantitative basis for mechanistic proposals that are often inferred only indirectly from experimental evidence. By pinpointing the rate-limiting step and understanding the factors that stabilize or destabilize key transition states, chemists can make informed decisions to improve reaction conditions, catalyst choice, and substrate design for the synthesis of complex molecules like this compound.

Structure Property Relationships in Furo 3,2 G Benzoxazole Derivatives Non Biological Focus

Rational Design of Substituted Analogues for Tunable Properties

The rational design of furo[3,2-g]benzoxazole derivatives involves the targeted placement of various functional groups onto the core structure to modulate its inherent properties. This approach relies on a deep understanding of how specific structural changes influence the molecule's electronic distribution, conformation, and ultimately, its interaction with light. uni-muenchen.de The goal is to create analogues with tailored absorption, emission, and fluorescence efficiency for specific, non-biological applications.

Modifications at these sites can significantly alter the molecule's electronic properties, lipophilicity, and steric profile. mdpi.com For instance, attaching substituents to the C-2 position directly impacts the electronic communication across the conjugated system. Aryl groups in this position have been shown to be particularly effective in modifying photophysical outcomes. frontiersin.org The C-5 position, located on the benzene (B151609) ring of the benzoxazole (B165842) unit, provides another strategic site for introducing functional groups that can modulate the electron density of the entire aromatic system. mdpi.com Research on related fused heterocycles has also demonstrated that other positions, such as C-7, can be selectively functionalized, for example, through arylation reactions, offering further avenues for tuning molecular properties. nih.govresearchgate.net

The optical behavior of this compound derivatives is governed by the electronic and steric nature of the attached functional groups. These groups influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the absorption and emission wavelengths.

Electronic Effects:

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) increase the energy of the HOMO. This reduces the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the absorption and emission spectra. frontiersin.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) lower the energy of the LUMO, which also narrows the HOMO-LUMO gap and can result in a red shift. frontiersin.org The interplay between EDGs and EWGs across the π-conjugated system can establish a "push-pull" character, enhancing intramolecular charge transfer (ICT) and significantly affecting the photophysical properties. researchgate.net

Steric Effects: The size and spatial arrangement of substituents can impose steric hindrance, forcing parts of the molecule out of planarity. This disruption of the π-conjugated system typically leads to a hypsochromic (blue) shift in the absorption spectrum and can decrease fluorescence efficiency by introducing non-radiative decay pathways. Conversely, in some systems, steric bulk is used strategically to prevent aggregation-caused quenching in the solid state. mdpi.com

Table 1: Effect of Substituent Type on the Optical Properties of Benzoxazole-Related Chromophores

Substituent TypePositionGeneral Effect on AbsorptionGeneral Effect on EmissionReference
Electron-Donating (e.g., -OMe)Aryl group at C-2Bathochromic Shift (Red Shift)Bathochromic Shift (Red Shift) frontiersin.org
Electron-Withdrawing (e.g., -NO₂)Aryl group at C-2Bathochromic Shift (Red Shift)Bathochromic Shift (Red Shift) frontiersin.org
Electron-Releasing (e.g., -CH₃)Aryl group at C-2Hypsochromic Shift (Blue Shift)Hypsochromic Shift (Blue Shift) frontiersin.org
Halogen (e.g., -Cl, -Br)C-5Modulates electronic propertiesCan enhance intersystem crossing mdpi.com

Modulation of Photophysical Properties through Structural Variation

By applying the principles of rational design, the photophysical properties of this compound derivatives can be systematically modulated. Structural variation allows for the precise tuning of key parameters like fluorescence quantum yield and Stokes shift, optimizing the molecules for use in advanced materials. nih.gov

The fluorescence quantum yield (ΦF), a measure of a fluorophore's emission efficiency, is a critical parameter for applications requiring bright luminescence. A low quantum yield indicates that a significant portion of the absorbed energy is lost through non-radiative decay pathways (e.g., heat, vibrations). Several strategies can be employed to enhance ΦF in this compound derivatives.

Molecular Rigidification: One of the most effective strategies is to increase the rigidity of the molecular skeleton. nih.gov Limiting rotational and vibrational freedom through chemical modifications, such as intramolecular covalent bond locking, reduces the efficiency of non-radiative decay processes, thereby increasing the probability of radiative decay (fluorescence). rsc.org

Substitution with Aryl Groups: The introduction of an aryl substituent, particularly at the 2-position, can significantly increase the quantum yield. This is often attributed to an extension of the π-conjugated system and favorable changes in the transition dipole moment. frontiersin.org

Controlling Excited State Dynamics: Advanced strategies involve modifying the molecule to control the energy landscape of the excited state. By carefully placing substituents, it is possible to manipulate the relative positions of the fluorescent Franck-Condon state and non-emissive states like conical intersections, thereby favoring the radiative decay pathway. nih.gov

Table 2: Impact of Structural Modification on Fluorescence Quantum Yield (ΦF) in Related Heterocyclic Systems

Compound/Modification StrategyObserved ΦFSolvent/MediumKey FindingReference
Benzothiazole-difluoroborate (unsubstituted)0.09TolueneBase compound has low quantum yield. nih.gov
Benzothiazole-difluoroborate (CF₃/OMe substituted)Up to 0.99TolueneStrategic substitution dramatically increases ΦF. nih.gov
Gold(I) Benzothiadiazole Derivative>0.80SolutionCoordination to a metal can lead to very high quantum yields. ub.edu
Strapped ESIPT Fluorophore0.55AcetoneRigidification and π-extension maintain high ΦF even with large Stokes shift. rsc.org

The Stokes shift is the difference in energy (or wavelength) between the positions of the absorption and emission maxima. A large Stokes shift is highly desirable in many applications, such as fluorescent labeling and organic light-emitting diodes (OLEDs), as it minimizes spectral overlap between absorption and emission, reducing reabsorption and self-quenching phenomena.

Engineering large Stokes shifts in this compound derivatives involves designing molecules that undergo a significant change in either their geometry or electronic distribution upon photoexcitation.

Intramolecular Charge Transfer (ICT): Creating a donor-π-acceptor (D-π-A) or "push-pull" architecture is a common strategy. researchgate.net Upon excitation, an electron moves from the donor to the acceptor part of the molecule, creating an ICT state that is more polar than the ground state. This excited state is stabilized and lowered in energy by solvent relaxation, resulting in an emission at a much lower energy (longer wavelength) and thus a large Stokes shift. frontiersin.org

Excited-State Intramolecular Proton Transfer (ESIPT): Although more commonly associated with systems like 2-(2-hydroxyphenyl)benzoxazole, the principles of ESIPT can be applied to related structures. mdpi.comrsc.org In this process, an intramolecular proton transfer occurs in the excited state, forming a transient keto-tautomer which is responsible for the fluorescence. Because the emission occurs from a different species than the one that absorbed the light, the Stokes shift is typically very large (often >100 nm). rsc.org

Table 3: Examples of Engineered Stokes Shifts in Related Fluorophores

Compound TypeExcitation Max (λex)Emission Max (λem)Stokes Shift (nm)Stokes Shift (cm⁻¹)Mechanism/Key FeatureReference
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole300 nm359 nm59 nm5478 cm⁻¹Standard benzoxazole derivative mdpi.com
Strapped ESIPT Dye435 nm728 nm293 nm~11,000 cm⁻¹Polarity-induced ESIPT rsc.org
Push-Pull Furocoumarin Dye~450 nm~520 nm~70 nm~3000 cm⁻¹Intramolecular Charge Transfer researchgate.net
Push-Pull Thiazole DyeVisibleRedLarge>8,000 cm⁻¹Strong push-pull character frontiersin.org

Theoretical Correlations between Molecular Structure and Observed Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful tool for understanding and predicting the structure-property relationships of this compound derivatives. dntb.gov.uaresearchgate.net These theoretical models complement experimental findings by providing detailed insights into the electronic structure and photophysical processes at a molecular level.

DFT calculations are routinely used to optimize the ground-state geometry of molecules, providing accurate bond lengths and angles. dntb.gov.ua The analysis of the frontier molecular orbitals (HOMO and LUMO) helps to rationalize the electronic properties and reactivity of the compounds. researchgate.netscirp.org The energy difference between the HOMO and LUMO is often correlated with the experimental absorption wavelength.

To study excited-state properties, Time-Dependent DFT (TD-DFT) is widely employed. mdpi.comnih.gov TD-DFT calculations can predict electronic absorption spectra with good accuracy, allowing for the assignment of specific electronic transitions (e.g., π→π* or ICT). mdpi.comdntb.gov.ua The correlation between theoretically calculated absorption maxima and experimentally observed values is often strong, validating the computational model. mdpi.com Furthermore, these methods can be used to investigate the geometries of excited states, helping to elucidate the mechanisms behind phenomena like large Stokes shifts and non-radiative decay, thereby guiding the rational design of new functional materials. nih.gov

Computational Insights into Structure-Property Descriptors

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the electronic structure and properties of molecules like this compound and its analogs. bohrium.comresearchgate.net While specific computational studies on this compound are not extensively documented, valuable insights can be drawn from studies on its isosteres, such as psoralens and other furocoumarin derivatives. nih.govchemrxiv.orgacs.org

Key structure-property descriptors that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net For instance, in related benzoxazole derivatives, the HOMO-LUMO gap has been shown to be a key indicator of their charge transfer capabilities. researchgate.net

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, is another important descriptor. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for understanding its interaction with other chemical species.

This table is illustrative and based on general trends in related heterocyclic systems. Specific computational studies on this compound derivatives are needed for precise values.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of a series of compounds with their physicochemical properties. researchgate.netnih.gov These models are valuable for predicting the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.

For heterocyclic compounds like this compound, QSPR models can predict a range of non-biological properties such as solubility, melting point, and chromatographic retention times. The development of a QSPR model involves several key steps:

Dataset Selection: A diverse set of this compound derivatives with experimentally determined properties would be required.

Descriptor Calculation: A large number of molecular descriptors, including topological, geometrical, and electronic descriptors, are calculated for each molecule in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

While no specific QSPR studies on this compound were identified, research on related benzoxazole and furocoumarin derivatives has demonstrated the utility of this approach. researchgate.netacs.org For example, 3D-QSAR studies on benzoxazole derivatives have successfully elucidated the relationship between their three-dimensional structure and their activity. researchgate.net

The following interactive table provides a hypothetical example of a QSPR model for predicting the aqueous solubility (LogS) of this compound derivatives. The descriptors used are common in QSPR studies.

This table presents a hypothetical QSPR model for illustrative purposes. The development of a robust QSPR model for this compound derivatives would require experimental data.

Advanced Applications in Materials Science and Photonics

Fluorescent Materials and Organic Optoelectronics

The unique photophysical characteristics of the furo[3,2-g]benzoxazole scaffold are central to its use in organic optoelectronics. The molecule's core structure is conducive to high fluorescence efficiency and facilitates key electronic processes, making it a versatile component for light-emitting and light-sensing devices.

Development of Efficient Fluorophores and Dyes

Derivatives of this compound have been successfully synthesized to create highly efficient blue-emitting fluorophores. The photophysical properties of these compounds, such as their absorption and emission wavelengths, can be fine-tuned by attaching different functional groups to the core structure. For example, a series of 2-aryl-7-phenylfuro[3,2-g]benzoxazoles has been shown to exhibit fluorescence quantum yields as high as 0.70 in certain solvents. The emission color of these dyes can be systematically altered by modifying the substituents, allowing for the creation of materials with tailored optical properties. Furthermore, these compounds display solvatochromism, where their emission color changes with the polarity of the solvent, indicating a shift in the molecular dipole moment upon excitation.

Photoinduced Electron Transfer Phenomena in Solid State

Photoinduced electron transfer (PET) is a critical process in the functioning of organic electronic devices. In the solid state, materials incorporating the this compound moiety have demonstrated potential for facilitating PET. By chemically modifying the structure, the this compound unit can be engineered to act as either an electron donor or an electron acceptor. In donor-acceptor systems designed for applications like organic photovoltaics, photoexcitation can trigger the transfer of an electron from the this compound component to an adjacent acceptor molecule, initiating the generation of an electrical current.

Potential as Nonlinear Optical (NLO) Chromophores

Nonlinear optical (NLO) materials, which can alter the properties of light, are crucial for technologies such as high-speed data communication and advanced optical imaging. This compound derivatives have been identified as promising NLO chromophores. Their NLO activity stems from a significant change in the molecule's dipole moment upon excitation, a property that can be amplified by strategically placing electron-donating and electron-withdrawing groups on the molecular structure. Theoretical calculations have predicted that certain this compound-based designs can exhibit large second-order hyperpolarizability (β) values, which is a key indicator of strong NLO performance.

Incorporation into Advanced Polymeric Systems

The thermal stability and rigid nature of the this compound unit make it an attractive component for creating high-performance polymers with specialized properties.

Thermally Rearranged Polybenzoxazoles (TR-PBO)

Thermally rearranged polybenzoxazoles (TR-PBOs) are a class of high-performance polymers known for their exceptional thermal stability and microporous structure. The manufacturing process involves the synthesis of a soluble precursor polymer, such as a poly(o-hydroxyamide), which is then converted into the final, robust polybenzoxazole through a high-temperature thermal treatment. While the specific incorporation of the this compound unit into TR-PBOs is an area of specialized research, the general methodology would involve designing a precursor polymer that, upon heating, rearranges to form the fused this compound structure within the polymer backbone.

Membrane Applications for Gas Transport and Separation

The microporosity created during the thermal rearrangement of TR-PBOs makes them highly effective for gas separation membranes. These membranes can selectively allow certain gases to pass through while blocking others, a critical function for industrial processes like natural gas purification and carbon capture. The incorporation of rigid and planar structures like this compound into the polymer chain can influence how the polymer chains pack together, thereby affecting the size and distribution of the micropores and optimizing the membrane's gas transport properties.

Role in Dye-Sensitized Solar Cells (Theoretical Investigations)

Dye-sensitized solar cells (DSSCs) are a promising class of photovoltaic devices that rely on a sensitizer (B1316253) dye to absorb light and inject electrons into a wide-bandgap semiconductor. The efficiency of a DSSC is critically dependent on the photophysical and electrochemical properties of the dye. Theoretical studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for predicting the suitability of new organic dyes and guiding their molecular design. biointerfaceresearch.commdpi.comnih.gov

For a molecule like this compound to function as an effective DSSC sensitizer, it would typically be part of a larger "push-pull" (D-π-A) architecture. In such a design, the this compound core could act as a π-bridge, connecting an electron-donating group (D) to an electron-accepting/anchoring group (A). biointerfaceresearch.com Theoretical calculations for analogous heterocyclic dyes reveal key parameters that determine their potential performance. biointerfaceresearch.comnih.gov

Key photovoltaic parameters for a hypothetical this compound-based dye, based on theoretical studies of similar compounds, would include:

HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the dye must be lower in energy than the redox potential of the electrolyte (typically I⁻/I₃⁻ at ~-4.8 eV) to ensure efficient dye regeneration. mdpi.com The Lowest Unoccupied Molecular Orbital (LUMO) must be higher in energy than the conduction band edge of the semiconductor (e.g., TiO₂ at ~-4.0 eV) to facilitate electron injection. mdpi.com

Energy Gap (Eg): The HOMO-LUMO gap determines the light absorption spectrum of the dye. A smaller energy gap generally leads to a broader absorption spectrum, capturing more of the solar radiation. nih.gov

Light Harvesting Efficiency (LHE): This parameter is related to the oscillator strength (f) of the electronic transition and indicates how effectively the dye absorbs light at a specific wavelength. A high LHE is crucial for maximizing photon capture. biointerfaceresearch.com

Electron Injection Driving Force (ΔGinject): A negative and sufficiently large ΔGinject, calculated from the excited state oxidation potential of the dye and the semiconductor's conduction band energy, ensures efficient electron transfer from the dye to the semiconductor. biointerfaceresearch.com

Table 1: Theoretical Photovoltaic Parameters for Representative Heterocyclic Dyes (Note: This table presents typical data for analogous D-π-A dyes, not this compound itself, to illustrate key performance indicators.)

Dye Component HOMO (eV) LUMO (eV) Energy Gap (Eg) (eV) Max Absorption (λmax) (nm)
Triphenylamine-Thiophene-Cyanoacrylic Acid -5.25 -2.80 2.45 446
Phenoxazine-Benzothiadiazole-Furan-Cyanoacrylic Acid -5.41 -3.19 2.22 752

Data compiled from theoretical studies on various heterocyclic dyes for illustrative purposes. nih.govdntb.gov.uanih.gov

Development of Chemical Sensors and Probes

The inherent fluorescence properties of many heterocyclic compounds make them excellent candidates for the development of chemical sensors and probes. rsc.org The this compound scaffold, combining furan (B31954) and benzoxazole (B165842) units, is theoretically well-suited for this purpose. Benzoxazole derivatives, in particular, are known fluorophores that have been successfully incorporated into sensors for metal ions and other analytes. mdpi.comresearchgate.net

The fundamental design of a fluorescent chemosensor involves two integrated components: a fluorophore (the signaling unit) and a receptor (the recognition unit). rsc.org

Fluorophore: The this compound core would serve as the fluorophore. Its rigid, planar structure is expected to favor strong fluorescence emission. The photophysical properties, such as absorption and emission wavelengths and quantum yield, can be modulated by chemical substitution on the aromatic rings. diva-portal.org

Receptor: To achieve selective recognition of a specific analyte (e.g., a metal ion, anion, or small molecule), a receptor unit must be covalently linked to the fluorophore. The receptor is a chemical moiety with binding sites (like amines, ethers, or thiols) designed to selectively interact with the target analyte through coordination bonds, hydrogen bonding, or other non-covalent interactions. rsc.orgmdpi.com For example, a polyamine chain attached to the this compound framework could act as a receptor for transition metal ions like Zn²⁺ or Cd²⁺. mdpi.com

Selectivity is a paramount design principle. It is achieved by tailoring the size, geometry, and electronic nature of the receptor's binding cavity to match the properties of the target analyte. For instance, steric hindrance can be introduced near the binding site to prevent larger, interfering ions from coordinating, thereby enhancing selectivity for a smaller target ion. lisidian.com

The interaction between the analyte and the receptor triggers a change in the fluorophore's emission, providing a detectable signal. Several photophysical mechanisms can be exploited in the design of sensors based on this compound. researchgate.netrsc.org

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor (e.g., a polyamine) has a lone pair of electrons that can quench the fluorescence of the nearby fluorophore (this compound) in the "OFF" state. Upon binding a target cation (like Zn²⁺), the receptor's lone pair becomes engaged in coordination, which inhibits the PET process. This restores the fluorescence, leading to a "turn-on" signal. mdpi.com

Intramolecular Charge Transfer (ICT): ICT compounds typically feature an electron donor and an electron acceptor connected by a π-system. Analyte binding can alter the efficiency of this charge transfer, leading to a shift in the emission wavelength (a ratiometric response) or a change in intensity. nih.gov A this compound derivative could be designed with appropriate donor/acceptor substituents to operate via an ICT mechanism.

Excited-State Intramolecular Proton Transfer (ESIPT): In some molecules, a proton transfer occurs in the excited state, leading to emission from a tautomeric form with a large Stokes shift. The binding of an analyte can inhibit or promote this process, causing a distinct change in the fluorescence signal. lisidian.comnih.gov A strategically placed hydroxyl group on a this compound derivative could facilitate an ESIPT mechanism.

Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism where a non-fluorescent or weakly fluorescent ligand becomes highly emissive upon chelation with a metal ion. The metal ion restricts intramolecular rotations and vibrations that would otherwise non-radiatively deactivate the excited state, thus enhancing the fluorescence quantum yield. mdpi.comnih.gov

Table 2: Common Chemosensing Mechanisms

Mechanism Description Signal Output
PET Analyte binding inhibits electron transfer from receptor to fluorophore. Fluorescence "Turn-On"
ICT Analyte interaction modifies the donor-acceptor character, altering charge transfer. Emission Wavelength Shift (Ratiometric) or Intensity Change
ESIPT Analyte binding disrupts or facilitates excited-state proton transfer. Change in Emission Bands (e.g., dual emission to single emission)

| CHEF | Metal ion binding rigidifies the molecule, reducing non-radiative decay. | Fluorescence Enhancement |

This table summarizes key mechanisms applicable to the design of fluorescent chemosensors. mdpi.comlisidian.comresearchgate.netrsc.org

Q & A

Q. What are the established synthetic routes for Furo[3,2-g]benzoxazole derivatives, and how do reaction conditions influence yield and purity?

this compound derivatives are typically synthesized via cyclization reactions involving substituted benzoxazole precursors. Key methodologies include:

  • Thermal cyclization : Refluxing precursors in polar aprotic solvents (e.g., DMF) at 120–150°C for 6–12 hours, achieving yields of 60–75% .
  • Catalytic methods : Use of Lewis acids (e.g., ZnCl₂) to accelerate ring closure, reducing reaction time to 3–5 hours with improved purity (>90%) .
  • Microwave-assisted synthesis : Reduces reaction time to 15–30 minutes while maintaining yields comparable to traditional methods . Purity is verified via HPLC (C18 column, methanol-water mobile phase) and NMR spectroscopy .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Structural elucidation requires:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm ring fusion and substituent positions. For example, the furo oxygen in this compound produces distinct deshielding in 1H^1 \text{H}-NMR (δ 6.8–7.2 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., Psoralen, a related furocoumarin, has m/z 186.16 [M+H]⁺) .
  • X-ray crystallography : Resolves spatial arrangement, particularly for polymorphic variations .

Q. What pharmacological activities are associated with this compound derivatives?

These derivatives exhibit:

  • Anticancer activity : Inhibition of p38 MAPK and JNK pathways in vitro (IC₅₀: 2–10 µM against HeLa and MCF-7 cells) .
  • Antimicrobial properties : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • DNA interaction : Psoralen analogs intercalate DNA under UV light, used in TGGE systems for mutation analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for targeted kinase inhibition?

SAR strategies include:

  • Substituent modulation : Electron-withdrawing groups (e.g., -F, -Cl) at position 4 enhance JNK inhibition by 40% compared to unsubstituted analogs .
  • Heterocyclic fusion : Replacing benzoxazole with benzothiazole reduces cytotoxicity (e.g., CC₅₀ from 50 µM to >100 µM in HEK293 cells) .
  • Pharmacophore modeling : DFT calculations identify electrostatic potential hotspots for binding pocket optimization .

Q. What experimental design considerations are critical when evaluating anticancer efficacy in vitro vs. in vivo?

Key factors:

  • Cell line selection : Use panels (e.g., NCI-60) to assess specificity. For example, this compound shows selectivity for hormone-dependent cancers (e.g., MCF-7 over PC-3) .
  • Dosing regimens : In vivo studies require pharmacokinetic profiling (e.g., t₁/₂ = 4.2 hours in mice) to align dosing with compound stability .
  • Control groups : Include inhibitors of known pathways (e.g., SB203580 for p38 MAPK) to validate mechanism .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays differ in IC₅₀ by 15–20%) .
  • Compound purity : Impurities >5% (e.g., unreacted precursors) can skew results. Validate via HPLC-UV (λ = 254 nm) .
  • Cell culture conditions : Hypoxia (1% O₂) alters compound efficacy by upregulating stress kinases .

Q. What advanced analytical techniques are employed to study this compound-DNA interactions?

Techniques include:

  • TGGE (Temperature Gradient Gel Electrophoresis) : Uses Psoralen derivatives as crosslinkers to analyze DNA melting behavior .
  • Circular Dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transitions) upon intercalation .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., Kd = 0.8 µM for Psoralen-DNA interaction) .

Methodological Guidelines

  • Data Validation : Cross-reference spectral data with databases like PubChem or NIST Chemistry WebBook .
  • Ethical Compliance : Adhere to guidelines for cytotoxic compound handling (e.g., NIH BSL-2 protocols) .
  • Literature Review : Prioritize peer-reviewed journals over non-academic sources; use SciFinder or PubMed for systematic searches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.